Fmoc-NH-PEG11-CH2COOH
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFLCDMDCLRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Coupling of Functional Groups
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Resin Activation : Rink Amide AM resin is swelled in DMF for 30 minutes, followed by Fmoc deprotection using 20% piperidine.
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PEG Coupling : Fmoc-NH-(PEG)11-COOH (5 eq) is activated with HBTU/HOBt/NMM (5:5:10 molar ratio) and coupled to the resin overnight.
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Terminal Carboxylic Acid Introduction : Bromoacetic acid (3 eq) is reacted with the PEG-bound resin using DIC (diisopropylcarbodiimide) as a coupling agent, forming the CH2COOH terminus.
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Final Deprotection : The resin is treated with a cleavage cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% H2O) for 3 hours to release the product.
Purification and Isolation
Crude Fmoc-NH-PEG11-CH2COOH is precipitated in cold diethyl ether, centrifuged, and purified via reverse-phase HPLC using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA). High-resolution mass spectrometry (HRMS) confirms the molecular weight (observed: 649.73 g/mol; theoretical: 649.72 g/mol).
Optimization of Synthesis Parameters
PEG Length and Solubility
Studies demonstrate that PEG11 spacers outperform shorter chains (e.g., PEG4 or PEG8) in enhancing solubility. For instance, PEG11 increases aqueous solubility by 15-fold compared to PEG4, critical for in vivo stability.
Table 1: Impact of PEG Length on Solubility and Yield
Coupling Efficiency Enhancements
Using double coupling strategies (two sequential reactions with 5 eq of PEG derivative) improves yields from 75% to 93%. Additionally, incorporating 0.01 M EDTA in the reaction buffer minimizes metal-catalyzed oxidation of PEG chains.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 4.6 × 250 mm) with UV detection at 220 nm reveals a single peak at 8.5 minutes, confirming >98% purity. Mobile phase optimization (0.1% TFA in acetonitrile/water) resolves PEG-related impurities that co-elute in isocratic conditions.
Mass Spectrometric Analysis
Matrix-assisted laser desorption/ionization (MALDI-TOF) spectra show a dominant [M+H]+ ion at m/z 650.1, consistent with the theoretical mass. Minor peaks at m/z 672.1 and 694.1 correspond to sodium and potassium adducts, respectively.
Table 2: Analytical Data for this compound
| Parameter | Result | Method |
|---|---|---|
| Molecular Weight | 649.73 g/mol | HRMS |
| Retention Time | 8.5 min | RP-HPLC |
| Purity | 98.2% | AUC (220 nm) |
| Solubility (H2O) | 27.8 mg/mL | Gravimetric |
| Data compiled from refs. |
Applications in Bioconjugation
Maleimide-Based Conjugation
The terminal carboxylic acid of this compound reacts with primary amines in proteins (e.g., lysine residues) via EDC/NHS chemistry, forming stable amide bonds. Alternatively, introducing a maleimide group enables thiol-specific conjugation to cysteine residues, achieving >90% coupling efficiency in PBS (pH 7.4).
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Free Amine: Obtained after deprotection of the Fmoc group.
Amide Conjugates: Formed by reacting the terminal carboxylic acid with primary amines.
Scientific Research Applications
Drug Delivery Systems
Enhanced Solubility and Stability
The incorporation of PEG significantly improves the solubility and stability of therapeutic agents. This is particularly beneficial for hydrophobic drugs that require solubilization to enhance bioavailability .
Targeted Therapy
this compound is utilized in the development of targeted therapies such as PROTAC (Proteolysis Targeting Chimeras). PROTACs are designed to selectively degrade specific proteins within cells by linking them to E3 ligases through PEG linkers like this compound . This approach allows for precise modulation of protein levels, which is critical in treating diseases such as cancer.
Bioconjugation Applications
Versatile Linker for Conjugation
The compound serves as an effective linker for bioconjugation processes. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can then react with carboxylic acids or other functional groups to form stable amide bonds . This property makes it suitable for creating complex biomolecular constructs.
Case Study: Synthesis of PROTACs
In a study involving the synthesis of PROTACs, this compound was employed to connect a ligand for an E3 ubiquitin ligase with a target protein. The resulting conjugates demonstrated enhanced cellular uptake and selective degradation of target proteins, highlighting the efficacy of PEG linkers in drug design .
Peptide Synthesis
Improved Peptide Solubility
this compound is also advantageous in peptide synthesis. The Fmoc protecting group allows for the selective deprotection of amino acids during synthesis, while the PEG chain enhances the solubility of the resulting peptides .
Application in Therapeutic Peptides
In therapeutic peptide development, the use of this compound has been shown to improve the pharmacokinetic properties of peptides by increasing their solubility and stability in physiological conditions .
Mechanism of Action
Mechanism: The compound acts as a linker, facilitating the conjugation of various molecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine for further conjugation. The PEG spacer increases solubility and reduces immunogenicity, while the terminal carboxylic acid allows for the formation of stable amide bonds with primary amines.
Molecular Targets and Pathways:
Protein Conjugation: Targets primary amine groups on proteins for conjugation.
Drug Delivery: Facilitates the delivery of therapeutic agents to specific targets by improving solubility and stability.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₉H₅₉NO₁₅ (as per ) or C₄₁H₆₃NO₁₆ (conflicting data; see discussion below).
- CAS No.: 675606-79-8.
- Molecular Weight : ~826.0 g/mol (varies by source).
- Functional Groups : Fmoc-NH (base-labile protection) and -CH₂COOH (activatable for amide coupling).
- Storage : -20°C, protected from light and moisture.
Comparison with Similar Compounds
Variations in PEG Chain Length
PEG length critically impacts solubility, steric effects, and linker flexibility. Below is a comparison of Fmoc-NH-PEG11-CH2COOH with shorter and longer PEG analogs:
Notes:
Terminal Functional Group Variants
The terminal group (-CH₂COOH vs. -CH₂CH₂COOH) influences conjugation efficiency and linker length:
Protecting Group Alternatives
Fmoc is compared with other amine-protecting groups:
Application Context : Fmoc is preferred in solid-phase peptide synthesis (SPPS) due to mild deprotection, while Boc is used in acid-stable systems.
Commercial Availability and Pricing
Comparative pricing (USD) for 1g quantities:
- Fmoc-NH-PEG2-CH2COOH : $65.00.
- This compound : ~$150–200 (estimated; see PEG10 at $150/g).
- Fmoc-NH-PEG12-CH2COOH : $150–$4,000 (bulk pricing varies).
Research Findings and Trends
ADC Applications : PEG11 derivatives are increasingly used in ADCs for improved solubility and reduced aggregation.
Nanotechnology: PEG11’s hydrophilicity enhances nanoparticle stability in vivo.
Synthetic Challenges : Longer PEG chains (≥11 units) require stringent storage (-20°C) to prevent oxidation.
Biological Activity
Fmoc-NH-PEG11-CH2COOH is a prominent compound utilized in bioconjugation and drug delivery systems, particularly for its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, examining its pharmacological properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a poly(ethylene glycol) (PEG) moiety that enhances solubility and reduces immunogenicity. Its structure includes:
- Fmoc Group : A protecting group that stabilizes the amine during synthesis.
- PEG Chain : Comprising 11 ethylene glycol units, this segment improves the pharmacokinetics of conjugated drugs.
- Carboxylic Acid : Facilitates further conjugation reactions.
The molecular formula is with a molecular weight of approximately 517.568 g/mol .
Pharmacokinetics and Bioavailability
This compound significantly enhances the pharmacokinetics and bioavailability of therapeutic agents. The PEG moiety allows for:
- Increased Circulation Time : Prolonged presence in systemic circulation due to reduced renal clearance.
- Evasion of Immune Detection : PEGylation helps evade immune responses, leading to improved therapeutic efficacy .
Applications in Drug Delivery
This compound is particularly valuable in:
- Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker that connects cytotoxic drugs to antibodies, improving targeted delivery while minimizing systemic toxicity .
- PROTACs : The compound links target proteins with E3 ligases, facilitating selective degradation of specific proteins within cells. This mechanism is crucial for targeted cancer therapies .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in various biological contexts.
Study 1: Efficacy in PROTAC Development
A study highlighted the use of this compound in developing PROTACs targeting oncogenic proteins. The results showed:
- Enhanced Targeting : The incorporation of this linker significantly improved the degradation rates of target proteins in cellular assays.
- Reduced Off-target Effects : By selectively degrading specific proteins, the compound minimized adverse effects associated with traditional therapies .
Study 2: Serum Stability and Drug Release
Research focusing on the serum stability of PEGylated compounds indicated that this compound maintained high stability over extended periods. Key findings included:
| Time (h) | % Remaining Activity |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 4 | 70 |
This stability is crucial for ensuring that therapeutic agents remain effective during circulation before reaching their target sites .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other PEG-based linkers is useful:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Fmoc-NH-PEG8-CH2COOH | Shorter PEG chain | Less hydrophilic; may have different solubility properties |
| Azido-PEG11-acid | Contains an azide group | Useful for click chemistry applications |
| Fmoc-NH-PEG12-acid | Longer PEG chain | Potentially higher solubility but may alter pharmacokinetics |
| Fmoc-NH-PEG5-CH2COOH | Shortest PEG chain | Limited applications due to lower molecular weight |
This compound stands out due to its balanced length and functional groups, making it particularly suitable for applications requiring both solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
